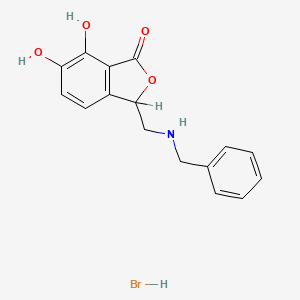
N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique substituents, including an ethyl group, a methoxy group, and a methylhydrazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The ethyl, methoxy, and methylhydrazinyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylhydrazinyl group.
Reduction: Reduction reactions can occur, potentially affecting the triazine ring or the substituents.
Substitution: Various substitution reactions can take place, especially at the positions occupied by the ethyl, methoxy, and methylhydrazinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides, methoxy reagents, and hydrazine derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include oxidized or reduced derivatives, as well as various substituted triazines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the context of its use, such as in medicinal or biochemical applications.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-4-methoxy-1,3,5-triazine-2-amine: Lacks the methylhydrazinyl group.
4-Methoxy-6-(1-methylhydrazinyl)-1,3,5-triazine-2-amine: Lacks the ethyl group.
N-Ethyl-6-(1-methylhydrazinyl)-1,3,5-triazine-2-amine: Lacks the methoxy group.
Uniqueness
N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
77065-31-7 |
|---|---|
Molecular Formula |
C7H14N6O |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
4-[amino(methyl)amino]-N-ethyl-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H14N6O/c1-4-9-5-10-6(13(2)8)12-7(11-5)14-3/h4,8H2,1-3H3,(H,9,10,11,12) |
InChI Key |
PHWTUSHARAUCRG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC)N(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


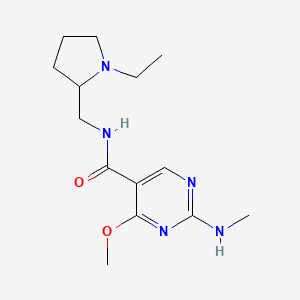

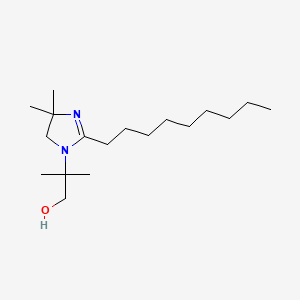
![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)

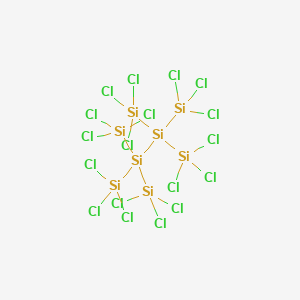
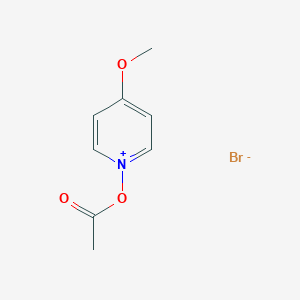

![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
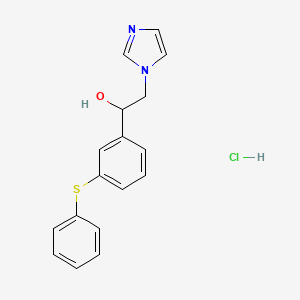
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)


